molecular formula C7H6FNO B155958 2-Amino-3-fluorobenzaldehyde CAS No. 854538-94-6

2-Amino-3-fluorobenzaldehyde

Cat. No.: B155958
CAS No.: 854538-94-6
M. Wt: 139.13 g/mol
InChI Key: PZBQRNQMWORUND-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by an amino group and a fluorine atom, respectively. This compound appears as a colorless to pale yellow solid and is known for its stability under normal conditions, although it should be stored away from light and high temperatures .

Mechanism of Action

Target of Action

Fluorobenzaldehydes are known to be used as synthetic intermediates , suggesting that they may interact with a variety of molecular targets depending on the specific reactions they are involved in.

Mode of Action

2-Amino-3-fluorobenzaldehyde likely interacts with its targets through chemical reactions. For instance, fluorobenzaldehydes can undergo condensation reactions to form Schiff base compounds . In the context of biochemical reactions, it’s plausible that this compound could participate in similar reactions, forming covalent bonds with its targets and inducing structural and functional changes.

Biochemical Pathways

It’s worth noting that fluorobenzaldehydes can participate in knoevenagel condensation followed by aromatic nucleophilic substitution . This suggests that this compound could potentially influence pathways involving these types of reactions.

Action Environment

Environmental factors such as temperature, light, and oxygen levels can influence the action, efficacy, and stability of this compound . For instance, exposure to light or oxygen could potentially lead to the degradation of the compound, reducing its efficacy. Similarly, temperatures outside the recommended storage range could also impact the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the condensation reaction of 2-fluoroaniline with formylating agents. The reaction typically requires a base, such as sodium hydroxide, and is conducted under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-fluorobenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-4-fluorobenzaldehyde
  • 2-Amino-5-fluorobenzaldehyde
  • 2-Amino-6-fluorobenzaldehyde

Comparison: 2-Amino-3-fluorobenzaldehyde is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers. For instance, the 3-fluoro position may result in different steric and electronic effects, impacting the compound’s interactions with other molecules .

Properties

IUPAC Name

2-amino-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBQRNQMWORUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625476
Record name 2-Amino-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854538-94-6
Record name 2-Amino-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-fluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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